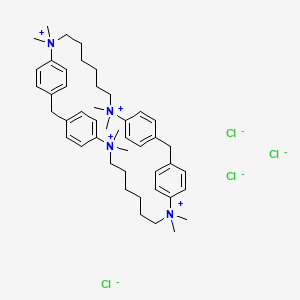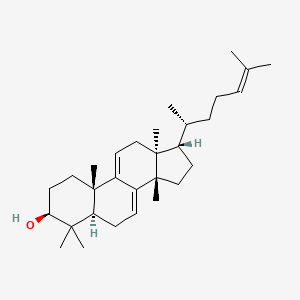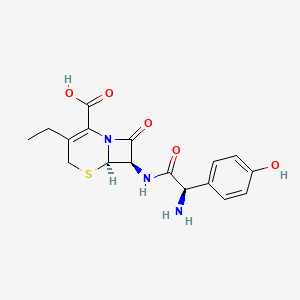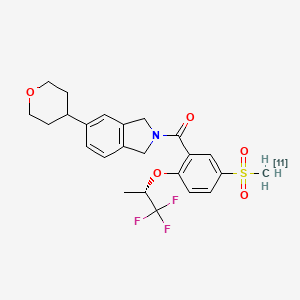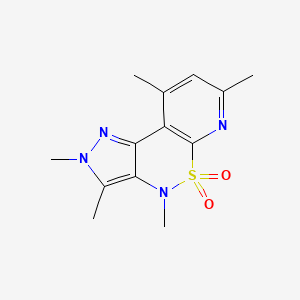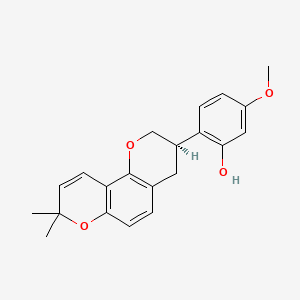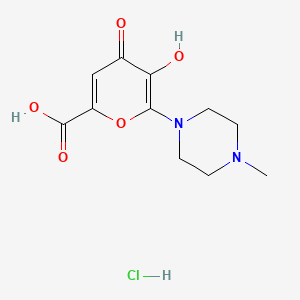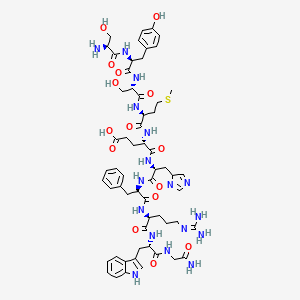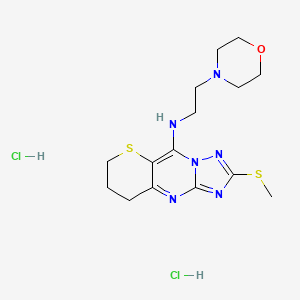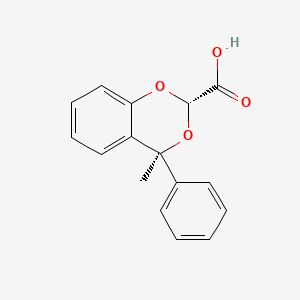
2-Tetrahydrofurfuryl 2-mercaptopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetrahydrofurfuryl 2-mercaptopropionate is a chemical compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . It is also known by its systematic name, tetrahydrofuran-2-ylmethyl 2-sulfanylpropanoate . This compound is a colorless to yellow liquid with a meaty aroma and is practically insoluble in water but soluble in ethanol . It is used in various applications, including as a flavoring agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofurfuryl 2-mercaptopropionate typically involves the reaction of tetrahydrofurfuryl alcohol with 2-mercaptopropionic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. The reaction can be represented as follows:
Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid→2-Tetrahydrofurfuryl 2-mercaptopropionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Tetrahydrofurfuryl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
2-Tetrahydrofurfuryl 2-mercaptopropionate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of 2-Tetrahydrofurfuryl 2-mercaptopropionate involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the alteration of cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydrofuran-2-yl methyl 2-sulfanylpropanoate
- Pentaerythritol tetra-3-mercaptopropionate
- Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)
Uniqueness
2-Tetrahydrofurfuryl 2-mercaptopropionate is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a thiol group. This combination imparts distinct chemical and physical properties, making it suitable for various applications, including as a flavoring agent and in organic synthesis. Its solubility in ethanol and insolubility in water also contribute to its unique characteristics .
Propiedades
Número CAS |
99253-91-5 |
|---|---|
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C8H14O3S/c1-6(12)8(9)11-5-7-3-2-4-10-7/h6-7,12H,2-5H2,1H3 |
Clave InChI |
GPTNPEYKJNADPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1CCCO1)S |
Densidad |
1.132-1.138 (20°) |
Descripción física |
Colourless to yellow liquid; Meaty aroma |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


